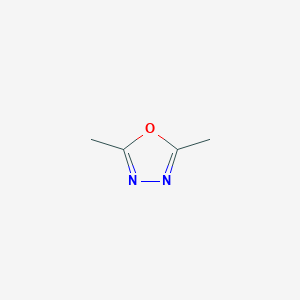
1-(4-Fluorophenyl)-3-pyridin-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-pyridin-2-ylthiourea is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as FPTU and has been studied extensively in recent years.
Mécanisme D'action
The mechanism of action of FPTU is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. FPTU has also been shown to induce apoptosis in cancer cells by activating caspases.
Effets Biochimiques Et Physiologiques
FPTU has been shown to have various biochemical and physiological effects. In cancer cells, FPTU induces apoptosis and inhibits cell proliferation. In neurons, FPTU protects against oxidative stress and inflammation. In infectious diseases, FPTU inhibits the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FPTU in lab experiments include its ability to inhibit the activity of various enzymes and induce apoptosis in cancer cells. However, the limitations of using FPTU include its low solubility in water and its potential toxicity.
Orientations Futures
There are many future directions for the study of FPTU. One direction is to investigate its potential applications in combination therapy with other drugs. Another direction is to study its mechanism of action in more detail. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacological properties are also important future directions.
Conclusion:
In conclusion, FPTU is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FPTU in various fields.
Méthodes De Synthèse
The synthesis of FPTU involves the reaction of 4-fluoroaniline with 2-pyridyl isothiocyanate. The resulting product is then purified by recrystallization. The yield of the synthesis process is dependent on the reaction conditions and can range from 50-80%.
Applications De Recherche Scientifique
FPTU has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, FPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, FPTU has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, FPTU has been shown to inhibit the growth of bacteria and viruses.
Propriétés
Numéro CAS |
331-00-0 |
|---|---|
Nom du produit |
1-(4-Fluorophenyl)-3-pyridin-2-ylthiourea |
Formule moléculaire |
C12H10FN3S |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H10FN3S/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17) |
Clé InChI |
FUTSUOUAHSSQGO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=NC(=C1)N=C(NC2=CC=C(C=C2)F)S |
SMILES |
C1=CC=NC(=C1)NC(=S)NC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=NC(=C1)NC(=S)NC2=CC=C(C=C2)F |
Autres numéros CAS |
331-00-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















